![molecular formula C8H6BrClO2 B572238 2-Bromo-6-methoxybenzoyl chloride CAS No. 1261645-01-5](/img/structure/B572238.png)
2-Bromo-6-methoxybenzoyl chloride
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Overview
Description
2-Bromo-6-methoxybenzoyl Chloride is an intermediate used in the synthesis of Fluoren-1-ol, which is a metabolite of the PAH micropollutant Fluorene . It has a molecular formula of C8H6BrClO2 and a molecular weight of 249.488.
Synthesis Analysis
The synthesis of 2-Bromo-6-methoxybenzoyl chloride involves several steps. One method involves the bromination of organic molecules, which has been extensively studied . Another method involves the reaction of p-bromoaniline with phosphorus oxychloride and N, N-dimethylformamide to generate a compound I .Molecular Structure Analysis
The molecular structure of 2-Bromo-6-methoxybenzoyl chloride consists of a benzene ring with a bromine atom and a methoxy group attached to it . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis
2-Bromo-6-methoxybenzoyl Chloride is used in various chemical reactions. For instance, it is used as an intermediate in the synthesis of Fluoren-1-ol . The exact chemical reactions involving this compound may vary depending on the specific synthesis process.Scientific Research Applications
Synthesis of Heterocycles and Antimicrobial Agents : 2-Bromo-6-methoxybenzoyl chloride is used in the synthesis of pyrimidine annelated heterocycles (Majumdar et al., 2001) and novel antimicrobial agents (Gadaginamath & Patil, 2002).
Functional Polymers Synthesis : This compound is also utilized in creating functional polymers, such as mono- or di-substituted resorcinols and phloroglucinols (Xi, Basset, & Vogl, 1984).
Application in Solvent Extraction and Polymer Membrane Separation : 2-Bromo-6-methoxybenzoyl chloride shows potential in the recovery of noble metal ions from aqueous solutions, proving its utility in material science and environmental applications (Bożejewicz et al., 2021).
Synthesis of Intermediates in Pharmaceutical Compounds : It is also significant in the synthesis of intermediates for pharmaceutical compounds like Bifendate (Bao Li-jiao, 2013).
Development of Anticonvulsant Medications : Research shows its application in the development of anticonvulsant medications, indicating its relevance in pharmaceutical chemistry (Hamor & Reavlin, 1967).
Synthesis of Photodynamic Therapy Agents : The compound is instrumental in synthesizing agents used in photodynamic therapy for cancer treatment, highlighting its importance in medicinal chemistry and oncology (Pişkin, Canpolat, & Öztürk, 2020).
Creation of Dihydrofuran Derivatives : 2-Bromo-6-methoxybenzoyl chloride is used in the creation of dihydrofuran derivatives for drug discovery (Swamy et al., 2020).
Antibacterial Activity of Oxadiazole Derivatives : It plays a role in the synthesis and evaluation of antibacterial activity of oxadiazole derivatives (Rehman et al., 2018).
Mechanism of Action
Target of Action
2-Bromo-6-methoxybenzoyl chloride is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes . They work by inhibiting the reabsorption of glucose in the kidneys, which leads to the excretion of glucose in the urine .
Mode of Action
It is known that benzylic halides, such as 2-bromo-6-methoxybenzoyl chloride, typically react via nucleophilic substitution pathways . In the case of 1° benzylic halides, they typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
As a key intermediate in the synthesis of sglt2 inhibitors, it is likely involved in the biochemical pathways related to glucose reabsorption in the kidneys .
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 245 °c and density of 1.679 g/mL at 25 °C , may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
As a key intermediate in the synthesis of sglt2 inhibitors, it is likely that the compound contributes to the overall therapeutic effects of these drugs, which include lowering blood glucose levels in individuals with type 2 diabetes .
Action Environment
It is known that the compound should be stored at temperatures between 2-8°c , suggesting that temperature may play a role in its stability.
properties
IUPAC Name |
2-bromo-6-methoxybenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWHXBAOGDRFDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methoxybenzoyl chloride |
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